molecular formula C15H15NOS B12596614 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide CAS No. 607361-29-5

4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B12596614
CAS No.: 607361-29-5
M. Wt: 257.4 g/mol
InChI Key: VYIVUKAIIASKJN-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C15H15NO2S It is a derivative of benzamide, characterized by the presence of a methyl group and a methylsulfanyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-(methylsulfanyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide is unique due to the presence of both a methyl group and a methylsulfanyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

607361-29-5

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

4-methyl-N-(4-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C15H15NOS/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,16,17)

InChI Key

VYIVUKAIIASKJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC

Origin of Product

United States

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